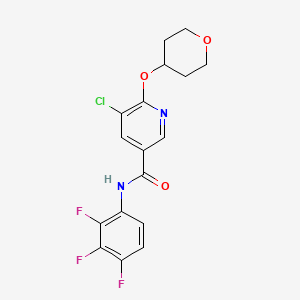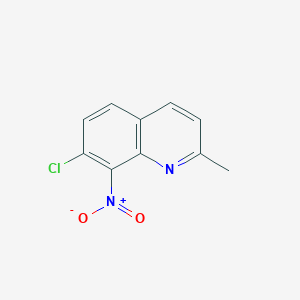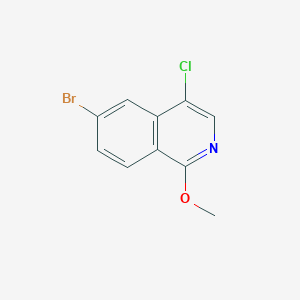
1-(4-Fluorophenyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The presence of a fluorophenyl group at the 4-position of the imidazole ring imparts unique chemical and biological properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-fluoroaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.
Amination: The imidazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 2-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazole-3-amine: Similar structure with a pyrazole ring instead of an imidazole ring.
1-(4-Fluorophenyl)-1H-pyrrole-2-amine: Contains a pyrrole ring instead of an imidazole ring.
1-(4-Fluorophenyl)-1H-triazole-4-amine: Features a triazole ring in place of the imidazole ring.
Uniqueness
1-(4-Fluorophenyl)-1H-imidazol-2-amine is unique due to the presence of both the fluorophenyl group and the imidazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the imidazole ring provides versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPLDHJCRWZUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B2592169.png)
![6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592172.png)

![2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one](/img/new.no-structure.jpg)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid](/img/structure/B2592177.png)

![2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2592182.png)
![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2592183.png)
![4-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2592184.png)
![2-(1,2-benzoxazol-3-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2592186.png)
![1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2592187.png)

